molecular formula C6H9ClO B8511775 3-chloromethyl-5,6-dihydro-2H-pyran CAS No. 97986-35-1

3-chloromethyl-5,6-dihydro-2H-pyran

Cat. No.: B8511775
CAS No.: 97986-35-1
M. Wt: 132.59 g/mol
InChI Key: FZNORVZNZXGAMJ-UHFFFAOYSA-N
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Description

Overview of Dihydropyran Core Structures in Organic Synthesis Research

The dihydropyran ring is a six-membered heterocyclic system containing one oxygen atom and a single double bond. This structural motif is a cornerstone in organic synthesis, primarily due to its role as a precursor to a wide range of other cyclic and acyclic compounds. The most common isomer, 3,4-dihydro-2H-pyran, is widely employed as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether that is stable under a variety of reaction conditions but can be readily removed under acidic conditions. wikipedia.orgsigmaaldrich.com Beyond their use as protecting groups, dihydropyran cores are integral components of many biologically active molecules and natural products. Their synthesis is often a key step in the total synthesis of these complex targets.

Importance of Halogenated Dihydropyran Scaffolds, Specifically 3-Chloromethyl-5,6-dihydro-2H-pyran, in Chemical Transformations

The introduction of a halogen atom onto the dihydropyran scaffold, as seen in This compound , significantly enhances its synthetic utility. Halogenated organic compounds are of paramount importance in medicinal chemistry and materials science. The presence of a chlorine atom, for instance, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mt.com

From a synthetic standpoint, the chloromethyl group in This compound is a reactive handle that allows for a variety of subsequent chemical modifications. The carbon-chlorine bond can participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This makes halogenated dihydropyrans like the title compound valuable intermediates for the synthesis of more complex and functionally diverse molecules.

A notable synthetic application involving a closely related structure is the palladium-catalyzed chlorocyclocarbonylation of 3,4-allenols, which yields 3-chloromethyl-5,6-dihydropyran-2-ones. This reaction proceeds with high regioselectivity, demonstrating a reliable method for the formation of a chloromethyl-substituted pyranone ring system. nih.gov

Evolution of Research Trends in Dihydropyran Synthesis and Reactivity

Research into dihydropyran chemistry has evolved from its initial focus on protection group strategies to the development of sophisticated catalytic methods for their stereoselective synthesis. Early methods often relied on harsh conditions and lacked stereocontrol. Modern synthetic chemistry has seen the emergence of powerful catalytic systems that enable the efficient and enantioselective construction of dihydropyran rings.

A prominent trend is the use of hetero-Diels-Alder reactions, which involve the cycloaddition of a diene with a heterodienophile. researchgate.net Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has also become a powerful tool for the synthesis of dihydropyranones. nih.gov Furthermore, transition metal-catalyzed reactions, such as those involving palladium and iron, have expanded the scope of dihydropyran synthesis, allowing for the formation of highly functionalized derivatives. nih.govacs.org For instance, an iron(III) chloride-catalyzed Prins cyclization of β-allenols with aldehydes has been developed for the synthesis of This compound . acs.org

The reactivity of dihydropyrans is also a subject of ongoing investigation. Studies into their participation in various cycloadditions, rearrangements, and functional group transformations continue to uncover new synthetic possibilities.

Scope and Objectives of Academic Investigations centered on this compound

While extensive research has been conducted on dihydropyrans in general, academic investigations specifically centered on This compound appear to be more focused. The primary objective of such studies is likely the exploration of its synthetic potential as a versatile building block. Key areas of investigation would include:

Development and optimization of synthetic routes: Research efforts are directed towards establishing efficient and selective methods for the synthesis of This compound , such as the aforementioned Prins cyclization. acs.org

Exploration of its reactivity: A central goal is to understand and exploit the reactivity of the chloromethyl group and the dihydropyran ring. This includes studying its behavior in nucleophilic substitution, cross-coupling, and ring-opening reactions.

Application in target-oriented synthesis: A significant objective is to utilize This compound as a key intermediate in the synthesis of biologically active molecules, natural products, or novel materials. The ability to introduce diverse functionalities via the chloromethyl group makes it an attractive starting point for creating libraries of related compounds for screening purposes.

Given the synthetic versatility of halogenated dihydropyrans, it is anticipated that future academic investigations will continue to unveil new applications for This compound in organic synthesis.

Data Tables

The following table summarizes a key synthetic method reported for the preparation of This compound .

Table 1: Synthesis of this compound via FeCl₃-Catalyzed Prins Cyclization

EntryAldehydeβ-AllenolCatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzaldehyde1-(prop-1-en-2-yl)prop-2-en-1-olFeCl₃CH₂Cl₂rt1285
24-Chlorobenzaldehyde1-(prop-1-en-2-yl)prop-2-en-1-olFeCl₃CH₂Cl₂rt1282
34-Methylbenzaldehyde1-(prop-1-en-2-yl)prop-2-en-1-olFeCl₃CH₂Cl₂rt1288
42-Naphthaldehyde1-(prop-1-en-2-yl)prop-2-en-1-olFeCl₃CH₂Cl₂rt1280

Data is representative of the reaction type and may not be exhaustive. The specific β-allenol used here is for illustrative purposes based on the general reaction scheme. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97986-35-1

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

5-(chloromethyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C6H9ClO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5H2

InChI Key

FZNORVZNZXGAMJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=C1)CCl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3 Chloromethyl 5,6 Dihydro 2h Pyran

Elucidation of Reaction Pathways in Cyclization Reactions

The formation of the dihydropyran ring is often achieved through cyclization reactions, which can proceed through various mechanistic pathways. These pathways dictate the substitution pattern and stereochemistry of the final product.

Role of Allyl Cation Intermediates

One of the prominent mechanisms for the formation of dihydropyran rings involves the generation of an oxocarbenium ion, which can be considered a type of allyl cation intermediate. This is particularly relevant in the context of the Prins cyclization. The generally accepted mechanism for the Prins cyclization involves the acid-catalyzed reaction of an alkenol with an aldehyde. nih.gov This generates an oxocarbenium ion intermediate, which then undergoes an endo-dig cyclization. nih.gov The resulting cyclic carbocation is subsequently trapped by a nucleophile present in the reaction medium. nih.gov High stereoselectivities are often observed due to the preference for equatorial positioning of substituents in chair-like transition states. nih.gov

In a related context, the synthesis of dihydropyran derivatives can also be achieved through the ring-expansion of monocyclopropanated furans. nih.gov This process is mediated by a Brønsted acid and involves a cyclopropylcarbinyl cation rearrangement as the key step. nih.gov The selective cleavage of the endocyclic cyclopropane (B1198618) C-C bond leads to the formation of the six-membered dihydropyran ring. nih.gov

Concerted Mechanisms in Pyran Ring Formation

Concerted mechanisms, such as the hetero-Diels-Alder reaction, provide another powerful route to dihydropyran synthesis. This [4+2] cycloaddition involves the reaction of a heterodienophile with a diene. In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound can act as the heterodiene, reacting with an electron-rich olefin. organic-chemistry.org The use of C2-symmetric bis(oxazoline)-Cu(II) complexes as catalysts can lead to high diastereo- and enantioselectivity in these reactions. organic-chemistry.org

Recent research has also highlighted the use of organocatalysis in promoting the synthesis of dihydropyran-2-ones through [4+2] and [3+3] cycloadditions. researchgate.net N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of activating aldehydes, facilitating the synthesis of these complex heterocyclic structures. researchgate.net

Studies on Selectivity in Dihydropyran Syntheses

Achieving high levels of selectivity—regio-, stereo-, diastereo-, and enantio-selectivity—is a primary goal in the synthesis of complex molecules like substituted dihydropyrans.

Regioselectivity and Stereoselectivity in Cyclization Processes

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preferential formation of one stereoisomer over others. youtube.comyoutube.comkhanacademy.org In the synthesis of dihydropyrans via Prins-type cyclizations, both regioselectivity and stereoselectivity are critical. For instance, in the silyl-Prins cyclization of vinylsilyl alcohols, cis-2,6-disubstituted dihydropyrans can be obtained with moderate to good yields. nih.gov Computational studies have supported the proposed mechanism and the observed stereochemical outcome. nih.gov

The reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium provides a diastereoselective approach to functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov This transformation proceeds with high regio- and diastereoselectivity, yielding only one diastereomer. nih.gov

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer, while enantioselective synthesis focuses on obtaining a single enantiomer. The development of enantioselective methods for the synthesis of dihydropyrans is of significant interest due to the chirality often present in biologically active molecules.

The hetero-Diels-Alder reaction, when catalyzed by chiral Lewis acids like C2-symmetric bis(oxazoline)-copper(II) complexes, can provide high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, palladium-catalyzed enantioselective allylation of disubstituted ketenes using ligands like BINAPHANE has been shown to produce α-allyl esters with good to excellent yields and moderate to good enantioselectivity. rsc.org While not directly synthesizing the 3-chloromethyl-5,6-dihydro-2H-pyran ring, these methods demonstrate the potential for achieving high levels of enantiocontrol in related systems.

The synthesis of 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles is a notable example of a highly diastereoselective process, resulting in the formation of a single diastereomer. nih.govresearchgate.net

Mechanistic Insights into Functionalization Reactions

Once the this compound scaffold is formed, the chloromethyl group serves as a handle for further functionalization. Mechanistic understanding of these subsequent reactions is crucial for the synthesis of diverse derivatives.

The hydroxyl group in related substrates has been shown to play a decisive role in determining the outcome of certain reactions, highlighting the importance of directing groups in controlling chemoselectivity. nih.gov In transition metal-catalyzed C-H functionalization/annulation reactions, a hydroxyl group can act as a dual effector, influencing the reaction pathway through coordination to the metal center and hydrogen bonding interactions. nih.gov While this specific example does not involve this compound directly, the principles of directing group-assisted functionalization are broadly applicable.

The development of dihydropyran-based linkers for solid-phase synthesis demonstrates the utility of this heterocyclic system. nih.gov For instance, a dihydropyran linker can be attached to a solid support and then used to immobilize alcohols or carbohydrates, facilitating combinatorial synthesis. nih.gov The cleavage of the molecule from the linker can be achieved under specific conditions, highlighting the controlled reactivity of the dihydropyran moiety. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and transition states. aps.orgnih.gov For reactions involving this compound, DFT calculations can be employed to model the geometries of reactants, products, and, most importantly, the transition states connecting them. researchgate.net

By locating the transition state structure on the potential energy surface, key information about the reaction mechanism can be obtained. For example, in a nucleophilic substitution reaction at the chloromethyl group, DFT can be used to distinguish between an SN1 and SN2 mechanism by calculating the energies of the respective intermediates and transition states. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

A hypothetical DFT study on the SN2 reaction of this compound with a nucleophile (e.g., hydroxide) would involve optimizing the geometry of the pentacoordinate transition state. The calculated bond lengths and angles would provide insight into the degree of bond formation and bond breaking at the transition state.

Computational models, particularly those based on DFT, can provide quantitative estimates of kinetic and thermodynamic parameters for chemical reactions. ekb.egnih.gov These parameters are essential for understanding reaction feasibility, rates, and equilibria.

Thermodynamic Parameters: By calculating the electronic energies of reactants and products, the reaction enthalpy (ΔH) can be determined. The inclusion of zero-point vibrational energies and thermal corrections allows for the calculation of the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of the reaction.

Kinetic Parameters: The activation energy (Ea) of a reaction can be calculated as the energy difference between the transition state and the reactants. ekb.eg This is a crucial parameter for determining the reaction rate. Using transition state theory, the rate constant (k) can be estimated, providing a direct link between computational results and experimental kinetics. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from computational analysis of a reaction of this compound.

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)25.4
Enthalpy of Reaction (ΔH)-15.2
Gibbs Free Energy of Reaction (ΔG)-12.8

These computational insights are invaluable for predicting the behavior of this compound in various chemical environments and for designing new synthetic routes.

Chemical Transformations and Derivatization of 3 Chloromethyl 5,6 Dihydro 2h Pyran

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary reactivity of the chloromethyl group is defined by its susceptibility to nucleophilic attack, allowing for the straightforward introduction of a variety of functional groups. This SN2-type reaction is a cornerstone of its synthetic utility.

Common nucleophiles such as alkoxides, cyanide, and azide (B81097) ions readily displace the chloride to form ethers, nitriles, and azides, respectively. These reactions typically proceed under standard conditions, providing high yields of the corresponding substituted products. The resulting derivatives serve as valuable precursors for further synthetic elaborations. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the azide can be converted into an amine or participate in cycloaddition reactions.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product
Alkoxide Sodium methoxide 3-(methoxymethyl)-5,6-dihydro-2H-pyran
Cyanide Sodium cyanide 3-cyanomethyl-5,6-dihydro-2H-pyran

Functionalization of the Dihydropyran Ring System

The endocyclic double bond of the dihydropyran ring provides a second key site for chemical modification, enabling a range of addition and functionalization reactions.

The double bond in the dihydropyran ring can undergo electrophilic addition with halogens. For instance, bromination of the dihydropyran ring can be achieved, although the reaction conditions must be carefully controlled to avoid competing reactions or degradation. orgsyn.org The addition of bromine across the double bond leads to the formation of a dibrominated tetrahydropyran (B127337) derivative. sigmaaldrich.com Subsequent elimination of hydrogen bromide, often facilitated by a base, can re-establish a double bond at a different position or lead to other rearranged products. orgsyn.org The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on the ring. researchgate.netwikipedia.org

The double bond is also amenable to the introduction of oxygen-containing functionalities, most notably through epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide. mdpi.comnih.gov This epoxide is a valuable intermediate, as its strained three-membered ring can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry. For example, the oxidation of a related furan (B31954) derivative with m-CPBA leads to a rearranged pyranone structure, demonstrating the synthetic potential of such oxidations. tubitak.gov.trtubitak.gov.tr

The dihydropyran ring system can participate in carbonyl ene reactions, particularly when activated by a Lewis acid. organic-chemistry.org This reaction involves the double bond acting as the ene component and a carbonyl compound as the enophile. The result is the formation of a new carbon-carbon bond and the introduction of a hydroxyl group, leading to more complex, functionalized pyran derivatives.

Reactions with Organometallic Reagents (e.g., Grignard reagents)

Organometallic reagents, such as Grignard reagents, can react with 3-chloromethyl-5,6-dihydro-2H-pyran. The primary mode of reaction is typically nucleophilic substitution at the chloromethyl group. sigmaaldrich.com This allows for the formation of a new carbon-carbon bond, extending the carbon chain at the 3-position. For example, reacting the compound with an alkyl or aryl magnesium halide would yield the corresponding 3-alkyl or 3-aryl-substituted dihydropyran.

Cycloaddition Reactions Involving Dihydropyran Moieties

The double bond within the dihydropyran ring can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.orgbyjus.com When reacted with a suitable diene, a [4+2] cycloaddition occurs, leading to the formation of a fused bicyclic or polycyclic system. rsc.org The stereochemical and regiochemical outcome of these reactions is often highly predictable. acs.orgacs.org This approach provides a direct route to complex polycyclic ethers. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, further expand the synthetic possibilities, allowing for the creation of diverse heterocyclic frameworks. byjus.com

Inverse Electron Demand Hetero Diels-Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition method where an electron-poor diene reacts with an electron-rich dienophile. In the context of hetero-Diels-Alder reactions, either the diene or the dienophile contains a heteroatom. The dihydropyran ring system, being an electron-rich enol ether, would be expected to act as the dienophile in such reactions.

However, a thorough search of existing literature yields no specific examples of This compound participating as a dienophile in inverse electron demand hetero-Diels-Alder reactions. While the general reactivity of dihydropyrans in cycloadditions is known, the influence of the 3-chloromethyl substituent on this specific reaction type has not been documented. Theoretical studies or experimental work would be required to determine the viability and outcomes of such reactions.

[6+3] and [5+2] Cycloaddition Processes

Higher-order cycloadditions, such as [6+3] and [5+2] processes, are valuable for the construction of nine- and seven-membered rings, respectively. These reactions often involve specialized cycloaddition partners and specific reaction conditions, frequently employing metal catalysts.

There is currently no published research detailing the participation of This compound in either [6+3] or [5+2] cycloaddition reactions. The reactivity of the dihydropyran double bond in such transformations remains an unexplored area of its chemical profile.

Oxidative and Reductive Transformations of the Dihydropyran Ring

The double bond and the ether linkage within the 5,6-dihydro-2H-pyran ring are susceptible to various oxidative and reductive transformations. Common oxidative reactions for similar enol ethers include epoxidation, dihydroxylation, and oxidative cleavage. Reductive transformations typically involve catalytic hydrogenation of the double bond.

Despite the expected reactivity, specific studies detailing the oxidative and reductive transformations of the dihydropyran ring in This compound are absent from the scientific literature. The presence of the chloromethyl group could potentially influence the regio- and stereoselectivity of these reactions, but without experimental data, any discussion remains speculative.

Role of 3 Chloromethyl 5,6 Dihydro 2h Pyran As a Building Block in Complex Molecule Synthesis

Precursor to Lactones and Other Cyclic Ethers

The 3-chloromethyl-5,6-dihydro-2H-pyran framework can be chemically manipulated to yield various lactones and other cyclic ethers. The reactive C-Cl bond allows for nucleophilic substitution, while the double bond and ether linkage in the dihydropyran ring offer sites for further functionalization and rearrangement. For instance, hydrolysis of the chloromethyl group can lead to the corresponding alcohol, which can then undergo oxidation and ring-opening to form a lactone.

One notable transformation is the palladium-catalyzed chlorocyclocarbonylation of 3,4-allenols, which directly produces 3-chloromethyl-5,6-dihydropyran-2-ones. researchgate.net This process involves the formation of a six-membered ring and the incorporation of a carbonyl group, effectively creating a δ-lactone structure in a single step. Furthermore, treatment of certain 4-vinyloxetan-2-ones with a cationic palladium(II) complex can induce a tandem [2+2] cycloaddition-allylic rearrangement to yield 3,6-dihydro-2H-pyran-2-ones. elsevierpure.com These pyran-2-one structures, also known as δ-lactones, are present in a number of natural products. nist.govresearchgate.net

Intermediate in the Synthesis of Natural Product Analogues

The dihydropyran motif is a common structural element in a wide array of natural products. Consequently, this compound serves as a key starting material for the synthesis of analogues of these biologically active molecules. nih.gov The synthesis of these complex structures often involves the strategic modification of the pyran ring and the elaboration of the chloromethyl side chain.

For example, the dihydropyran ring can be used as a scaffold to construct more complex polycyclic systems found in certain natural products. The synthesis of pyran and pyranone-containing natural products often leverages the reactivity of dihydropyran precursors. mdpi.comwhiterose.ac.uk The ability to introduce various functional groups via the chloromethyl handle allows for the generation of a library of natural product analogues, which is crucial for structure-activity relationship studies in drug discovery. nih.gov The synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products, for instance, highlights the utility of chlorinated intermediates in building complex lactone systems. nih.govresearchgate.net

Construction of Fused Heterocyclic Systems

The reactivity of this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new rings fused to the pyran core.

The pyrano[4,3-b]pyran skeleton is a core structure in several natural products and biologically active compounds. While specific examples detailing the direct use of this compound for the synthesis of pyrano[4,3-b]pyrans are not prevalent in the provided search results, the general strategies for constructing fused pyran systems often involve the reaction of a pyran derivative with a suitable precursor. For example, kojic acid, a γ-pyrone, is a common starting material for synthesizing dihydropyrano[3,2-b]pyrans. researchgate.net This suggests that a suitably functionalized this compound could potentially undergo intramolecular or intermolecular cyclization to form a pyrano[4,3-b]pyran system.

Pyranoquinolones and pyranocoumarins are classes of fused heterocyclic compounds with significant biological activities. The synthesis of these molecules can be achieved by constructing a pyran ring onto a quinolone or coumarin (B35378) core. While the direct use of this compound is not explicitly detailed, the general synthetic strategies often involve the reaction of a hydroxy-substituted quinolone or coumarin with an α,β-unsaturated aldehyde or a similar electrophilic pyran precursor. researchgate.netnih.gov The chloromethyl group of this compound could serve as the electrophilic site for such a cyclization, reacting with a hydroxyl group on the quinolone or coumarin ring to form the fused pyran ring.

Table 1: Examples of Fused Pyrano-Heterocycles

Fused System General Precursors Key Reaction Type
Pyranoquinolones Hydroxyquinolines, α,β-Unsaturated Aldehydes Michael Addition, Cyclization

Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds that are of great interest in medicinal chemistry due to their diverse biological activities. researchgate.net The synthesis of this scaffold often involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic three-carbon component. nih.govbiorxiv.org In this context, this compound, or a derivative thereof, could potentially act as the three-carbon synthon. The reaction would likely proceed through an initial reaction at the chloromethyl group, followed by an intramolecular cyclization involving the pyran ring, which may undergo rearrangement or ring-opening to form the pyridine (B92270) portion of the final fused system. nih.gov

Table 2: Synthetic Approaches to Pyrazolo[3,4-b]pyridines

Precursor 1 Precursor 2 Common Reaction Conditions
5-Aminopyrazole 1,3-Dicarbonyl Compound Acidic (e.g., AcOH) or Basic Catalysis
5-Aminopyrazole α,β-Unsaturated Ketone Michael Addition, Cyclization

Integration into Polyketide Architectures

Polyketides are a large and diverse class of natural products characterized by repeating keto-methyl C2 units. The dihydropyran ring is a structural subunit found in some polyketide natural products. While the direct incorporation of this compound into a polyketide chain through enzymatic pathways is not the focus, it can be used as a chemical building block in the laboratory synthesis of polyketide-like structures. The pyran ring can be pre-formed and then elaborated with polyketide-like side chains, or it can be formed during the synthesis from a linear precursor that contains the necessary functionalities derived from the starting chloromethyl-dihydropyran.

Strategic Application in Total Synthesis Schemes

In one approach to (-)-centrolobine, a chiral cis-6-substituted 2-(2-hydroxyethyl)-5,6-dihydro-2H-pyran serves as a pivotal building block. nih.gov This intermediate contains the necessary stereochemical information and functional handles for the subsequent elaboration into the final natural product. The synthesis of this key dihydropyran building block relies on a sequence of highly controlled chemical transformations.

The strategic sequence begins with an enantioselective hetero-Diels-Alder reaction between an aldehyde and Danishefsky's diene. nih.gov This reaction establishes the initial stereocenter on the dihydropyran ring. Following this, a selective reduction of a carbonyl group and a subsequent Claisen rearrangement or a related transformation are employed to install the 2-(2-hydroxyethyl) substituent, yielding the desired cis-disubstituted dihydropyran. nih.gov

This functionalized dihydropyran is not merely a passive scaffold but an active participant in the synthetic strategy. The vinyl ether moiety within the dihydropyran ring can be further functionalized, and the hydroxyl group of the 2-(2-hydroxyethyl) substituent provides a point for chain extension or modification. In the context of the (-)-centrolobine synthesis, this building block approach allows for a convergent and efficient assembly of the carbon skeleton.

The table below outlines the key transformations involved in the synthesis of the functionalized dihydropyran intermediate used in the total synthesis of (-)-centrolobine. nih.gov

StepReactionReagents and ConditionsPurpose
1Enantioselective Hetero-Diels-Alder ReactionAldehyde, Danishefsky's diene, Chiral catalystTo construct the dihydropyranone ring with high enantioselectivity.
2Selective Carbonyl ReductionReducing agent (e.g., NaBH4)To convert the ketone to a secondary alcohol, setting the stereochemistry at that center.
3Claisen RearrangementThermal or acid-catalyzed conditionsTo introduce the C2-substituent with the correct stereochemistry relative to the C6-substituent.

This strategic application of a functionalized dihydropyran highlights the importance of such building blocks in modern organic synthesis. The ability to pre-install stereocenters and functional groups in a robust heterocyclic core significantly streamlines the synthesis of complex molecules like (-)-centrolobine. While the specific use of this compound may differ in its reaction pathways due to the nature of the chloromethyl group, the underlying strategy of employing a functionalized dihydropyran as a key intermediate remains a powerful and widely adopted concept in the synthesis of bioactive natural products.

Computational and Theoretical Studies on Dihydropyran Systems

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangements of atoms in dihydropyran systems. These calculations optimize the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Key Molecular Parameters Determined by Quantum Chemical Calculations
ParameterDescriptionTypical Application in Dihydropyran Systems
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.Determining the effect of substituents on the C=C double bond and C-O ether linkages.
Bond Angles The angle formed between three connected atoms.Assessing ring strain and the steric impact of substituents on the pyran backbone.
Dihedral Angles The angle between two intersecting planes, used to define conformation.Quantifying the puckering of the dihydropyran ring (e.g., chair, boat). nih.gov
Total Energy The total electronic energy of the molecule in a given conformation.Comparing the relative stability of different isomers and conformers. researchgate.net
Dipole Moment A measure of the separation of positive and negative charges in a molecule.Predicting polarity and intermolecular interactions. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a reaction, allowing for the prediction of viable reaction pathways and the identification of high-energy transition states. researchgate.net For dihydropyran systems, this includes modeling cycloaddition reactions, rearrangements, and decomposition processes.

A key area of investigation is the thermal decomposition of dihydropyrans. Computational studies have shown that the decomposition mechanism is highly dependent on the substituents present. nih.gov For instance, investigations into dihydropyrene (B12800588) derivatives revealed several possible decomposition pathways, including sigmatropic shifts and hemolytic (radical) or heterolytic (ionic) cleavages. nih.gov The research highlighted that for dihydropyrenes with chloro-substituents, the favored pathway changes to heterolytic cleavage. nih.gov Other studies on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives point to a concerted retro-Diels-Alder reaction mechanism that proceeds through a six-membered cyclic transition state to yield products like formaldehyde (B43269) and buta-1,3-diene. researchgate.netrsc.org

Furthermore, computational methods are used to explore synthetic routes, such as the N-Heterocyclic carbene (NHC)-catalyzed [4+2] and [3+3] annulation reactions used to produce various dihydropyranones. researchgate.netnih.gov These calculations help elucidate the role of catalysts and intermediates in guiding the reaction toward the desired product.

Table 2: Predicted Reaction Pathways for Dihydropyran and Related Systems
Reaction TypePredicted Mechanism(s)Influencing FactorsReference(s)
Thermal Decomposition Retro-Diels-Alder (concerted)Temperature, Ring Substitution researchgate.netrsc.org
Thermal Decomposition Sigmatropic Shift, Hemolytic Cleavage, Heterolytic CleavageFunctional Groups (e.g., -H, -CH3, -CN, -Cl) nih.gov
Cycloaddition [4+2] and [3+3] AnnulationsCatalyst, Substrate Structure researchgate.netnih.gov
Iodine-Catalyzed Synthesis Electrophilic Addition/CyclizationCatalyst, Solvent organic-chemistry.org

Analysis of Electronic Properties and Reactivity Descriptors

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net Local reactivity descriptors, such as the Fukui function and local softness, are used to identify the most reactive atomic centers within a molecule. mdpi.com For 3-chloromethyl-5,6-dihydro-2H-pyran, these calculations would pinpoint the reactivity of the alkene C=C bond, the ether oxygen, and the carbon atom bonded to chlorine.

Advanced techniques like Natural Bonding Orbital (NBO) analysis can provide deeper insights into electronic interactions, such as hyperconjugation, which can influence molecular structure and stability. researchgate.net These analyses are crucial for understanding how electron density is distributed and how this distribution governs the molecule's chemical behavior.

Table 3: Common DFT-Based Reactivity Descriptors and Their Significance
DescriptorDefinitionChemical InterpretationReference(s)
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity). researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity). researchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net
Fukui Function (f(r)) Measures the change in electron density at a point r when the number of electrons changes.Identifies the most reactive sites for nucleophilic (f+), electrophilic (f-), or radical (f0) attack. mdpi.com
Local Softness (s(r)) The product of the Fukui function and global softness.Predicts the most favorable sites for interaction between soft acids and bases (HSAB principle). mdpi.com

Modeling of Thermal Decomposition Processes and Kinetic Parameters

Computational modeling allows for the detailed investigation of thermal decomposition processes, providing quantitative data on the kinetics and thermodynamics that govern these reactions. Through these models, researchers can calculate critical parameters such as activation energies (Ea), activation enthalpies (ΔH‡), and activation free energies (ΔG‡).

A computational study on the thermal decomposition of several dihydropyran derivatives calculated activation energies using various DFT functionals (e.g., PBE0, B3LYP, M062X) and compared them with experimental values. researchgate.net The results showed that methyl substituents at different positions on the ring could lower the activation free energy of the decomposition reaction. researchgate.net Such studies are vital for predicting the thermal stability of different derivatives.

Another computational investigation into dihydropyrene decomposition calculated the activation barriers for different pathways, finding, for example, that the hemolytic cleavage for syn-dimethyldihydropyrene has an activation barrier of 30.18 kcal/mol. nih.gov These theoretical findings were consistent with experimental observations and help in designing new molecules with improved thermal stabilities. nih.gov

Table 4: Calculated vs. Experimental Activation Energies (Ea) for the Thermal Decomposition of Dihydropyran (DHP) Derivatives
CompoundExperimental Ea (kJ·mol⁻¹)Calculated Ea (PBE0) (kJ·mol⁻¹)Deviation (%)
DHP (3,6-dihydro-2H-pyran) 208214.32.9
MDHP (4-methyl-3,6-dihydro-2H-pyran) 210215.02.4
DMDHP (2,6-dimethyl-3,6-dihydro-2H-pyran) 196202.13.1

Data sourced from a computational study using the PBE0/6-311+G(d,p) level of theory. researchgate.net

Conformational Analysis of Dihydropyran Derivatives

The dihydropyran ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat, which can interconvert. Conformational analysis, combining computational modeling with experimental data (e.g., NMR), is essential for determining the most stable conformer and the energy barriers between them.

Detailed studies on halogenated pyran analogues of carbohydrates have shown that these molecules predominantly adopt a standard chair-like conformation (e.g., ⁴C₁). beilstein-journals.orgresearchgate.netnih.gov However, the presence of bulky or electronegative substituents can cause significant deviations in the ring's intra-annular torsion angles. For example, repulsion between an axial fluorine atom at C2 and an axial halogen at C4 was found to distort the chair conformation, with the distortion increasing with the size of the halogen at C4 (F < Cl < Br < I). researchgate.net

Table 5: Conformational Features of Substituted Dihydropyran Rings
SystemPreferred ConformationKey Observation(s)Reference(s)
Halogenated D-talopyranose analogues ⁴C₁ (Chair-like)Repulsion between axial halogens at C2 and C4 causes distortion in torsion angles. beilstein-journals.orgresearchgate.net
Spiro-fused 4H-pyran Flattened-BoatRing puckering is quantified by specific parameters (Q, θ, φ). nih.gov
cis-2,6-Disubstituted Dihydropyrans Dependent on substituentsDiastereoselective synthesis yields specific cis conformations confirmed by NMR. nih.gov

Future Directions in 3 Chloromethyl 5,6 Dihydro 2h Pyran Research

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to 3-chloromethyl-5,6-dihydro-2H-pyran and related dihydropyran structures is a critical area for future research. Traditional methods often rely on harsh reagents and generate significant waste. The development of sustainable alternatives is therefore a key objective.

Green Chemistry Approaches: Future methodologies will likely focus on the principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents. For instance, the use of natural catalysts like lemon juice in conjunction with concentrated solar radiation has shown promise in the synthesis of other heterocyclic compounds and could be adapted for dihydropyran synthesis. nih.gov

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Biocatalytic approaches, such as enzymatic resolutions of racemic mixtures of dihydropyrans, can provide access to enantiomerically pure compounds. daneshyari.com Future research could explore the use of engineered enzymes for the direct and asymmetric synthesis of this compound, minimizing the need for protecting groups and chiral auxiliaries.

Flow Chemistry: Continuous flow chemistry presents a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and reaction control. nih.govunimi.it The application of flow chemistry to the synthesis of dihydropyran derivatives could lead to more efficient and automated production processes. researchgate.netresearchgate.net Microwave-assisted flow synthesis, for example, has been successfully employed for the preparation of various heterocyclic compounds and could be a promising avenue for the synthesis of this compound. nih.gov

Novel Synthetic Reactions: The Achmatowicz rearrangement, a powerful method for the synthesis of pyranones from furans, has been utilized to produce related compounds like 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one. researchgate.net Further exploration of this and other rearrangement reactions could lead to novel and efficient pathways to this compound and its derivatives.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its functional groups: the reactive chloromethyl substituent, the electron-rich double bond, and the pyran ring. While its use as a building block is established, there remains significant potential for uncovering novel reactivity patterns.

The double bond in dihydropyrans is known to undergo various transformations, including additions of halogens and hydrohalic acids. sigmaaldrich.com Future work could investigate asymmetric additions to the double bond of this compound, leading to the stereoselective introduction of new functional groups. Furthermore, the interplay between the chloromethyl group and the dihydropyran ring could lead to interesting and synthetically useful intramolecular reactions.

The antioxidant properties of some dihydropyran derivatives, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have been investigated. nih.gov This suggests that this compound and its derivatives could also possess interesting biological activities, warranting further investigation into their reactivity with biological macromolecules.

Application of Advanced Spectroscopic and Diffraction Techniques in Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective processes. Advanced analytical techniques will play a pivotal role in these investigations.

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms.

X-ray Diffraction: Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures. oist.jp This technique will be essential for confirming the stereochemistry of new derivatives of this compound and for characterizing any crystalline intermediates or catalysts.

Design of New Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems will be a driving force in advancing the chemistry of this compound.

Organocatalysis: Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide range of molecules, including dihydropyrans. oist.jpresearchgate.net Future research will likely focus on the design of novel organocatalysts that can promote the enantioselective and diastereoselective synthesis of this compound and its derivatives.

Transition Metal Catalysis: Transition metal catalysts, such as those based on palladium and iridium, have been instrumental in the development of new synthetic methods for pyrans. oist.jpnih.gov Future efforts could be directed towards the development of more active, selective, and recyclable transition metal catalysts for the synthesis and functionalization of this compound. For example, catalyst-directed control of diastereoselectivity in the synthesis of substituted pyrans has been demonstrated and could be applied to this specific target. nih.gov

Computational Design of Dihydropyran-Based Scaffolds for Synthetic Utility

Computational chemistry has become an invaluable tool in modern drug discovery and materials science. The application of computational methods to the study of this compound and its derivatives can accelerate the discovery of new applications.

Scaffold Design: Computational tools can be used to design novel dihydropyran-based scaffolds with specific three-dimensional structures and electronic properties. daneshyari.com These scaffolds can then be targeted for synthesis and evaluated for their potential as, for example, ligands for biological targets or as building blocks for new materials.

Mechanistic Insights: Density functional theory (DFT) calculations can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity, and to predict the outcome of new reactions. This can guide the experimental design of more efficient synthetic routes.

Interactive Data Table: Key Research Directions and Methodologies

Research AreaKey FocusPotential Methodologies
Sustainable Synthesis Green chemistry, atom economyBiocatalysis, Flow Chemistry, Solar-powered synthesis
Reactivity Patterns Exploration of new transformationsAsymmetric additions, Intramolecular cyclizations
Mechanistic Studies Understanding reaction pathwaysIn-situ Spectroscopy (FTIR, NMR), X-ray Diffraction
Catalytic Systems Enhanced selectivity and efficiencyOrganocatalysis, Transition Metal Catalysis
Computational Design In-silico design of new moleculesScaffold design, DFT calculations

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-chloromethyl-5,6-dihydro-2H-pyran, and how do reaction conditions influence yield?

  • Methodology : A chlorocyclocarbonylation strategy using 2,3- or 3,4-allenols (187, 188) in acetonitrile with triethylamine as a base under CO pressure yields 3-chloromethyl-5,6-dihydro-pyran-2-ones (190) selectively. Key parameters include CO pressure (≥1 atm) and reaction time (6–12 hr), achieving yields >70% . Alternative routes involve ionic liquids like [bmim]Cl·AlCl₃ for cyclization of homopropargylic alcohols with aldehydes/ketones, producing 4-chloro-5,6-dihydro-2H-pyran derivatives in >85% yield within 2–4 hr .

Q. How can the stereochemistry of this compound derivatives be confirmed experimentally?

  • Methodology : Combine ¹³C NMR spectroscopy with computational shielding calculations. For example, axial shielding effects on cis- vs. trans-3,6-dihydro-2H-pyran diastereomers enable stereochemical assignments. Computational corrections (e.g., for C⁴ and C⁵ resonances) achieve <1 ppm deviation from experimental data, with DP⁴ probabilities >95% .

Q. What safety precautions are critical when handling this compound intermediates?

  • Methodology : Use static discharge precautions, fume hoods, and PPE (gloves, goggles). In case of skin contact, rinse with water immediately; for inhalation, move to fresh air. Store in cool, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodology : Employ copper-catalyzed asymmetric allylic alkylation (AAA) with alkylzirconocenes. For racemic 3,6-dihydro-2H-pyrans, linear optimization (e.g., ligand screening, temperature control) achieves up to 93% ee but low yields (12–33%). A design of experiments (DoE) approach optimizes phosphate-containing substrates, improving ee to 83% .

Q. What mechanistic insights explain the diastereoselectivity in Bi(OTf)₃-catalyzed syntheses of 3,6-dihydro-2H-pyrans?

  • Methodology : Bismuth triflate acts as a Lewis acid, coordinating to epoxide or carbonyl groups to direct stereochemistry. In cascade reactions (e.g., epoxide rearrangement followed by silyl-Prins cyclization), Bi(OTf)₃ stabilizes transition states, yielding cis-2,6-disubstituted dihydropyrans with >90% diastereoselectivity .

Q. How do micellar nanoreactors improve the sustainability of dihydropyran synthesis?

  • Methodology : Au/Ag catalysts in Nok surfactant-stabilized aqueous micelles reduce catalyst loading (≤1 mol%) and eliminate organic solvents. β-Allenol oxycyclization proceeds in water, achieving 5,6-dihydro-2H-pyran yields comparable to traditional methods (60–75%) while enhancing green metrics .

Q. What computational tools predict ¹³C NMR shifts for dihydropyran derivatives with unresolved stereochemistry?

  • Methodology : Use correction constants derived from experimental/computed data (Table 8.5 in ). For example, C³ and C⁶ shifts differ by 2–3 ppm between cis and trans diastereomers. Match experimental shifts to predicted values (e.g., Gaussian-DFT calculations) to assign stereochemistry without isolating both diastereomers .

Q. How can one-pot strategies streamline the synthesis of 3,6-dihydro-2H-pyran scaffolds?

  • Methodology : Combine aldehydes, 2-phenylpropene, and DMSO in a single pot under mild conditions (50–60°C, 6 hr). This method avoids isolation of intermediates and achieves diverse dihydropyrans (e.g., 2,4-diphenyl derivatives) in 65–85% yield. Key parameters include solvent polarity and stoichiometric control of DMSO .

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